molecular formula C2H6S2 B043112 1,2-Ethanedithiol CAS No. 540-63-6

1,2-Ethanedithiol

Cat. No. B043112
CAS RN: 540-63-6
M. Wt: 94.2 g/mol
InChI Key: VYMPLPIFKRHAAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Ethanedithiol involves chemical processes that ensure the formation of its distinct ethanedithiol structure. While specific synthesis pathways for 1,2-Ethanedithiol were not directly found, insights into related chemical synthesis processes, such as those for dihydropyridines and their importance in medicinal chemistry, highlight the complex nature of synthesizing sulfur-containing compounds and their derivatives (Sharma & Singh, 2017). These methodologies, involving steps like catalysis and refinement, could offer parallels to the synthesis strategies of 1,2-Ethanedithiol.

Safety And Hazards

1,2-Ethanedithiol is toxic when ingested and may result in acute toxicity . It may cause acute dermal toxicity upon contact with the skin . It may result in serious eye irritation/damage and may also cause acute toxicity upon inhalation . Inhalation of 1,2-Ethanedithiol vapors may cause severe nausea or headaches .

Future Directions

As a common building block in organic synthesis and an excellent ligand for metal ions, 1,2-Ethanedithiol has a wide range of applications in the field of organic chemistry . It is commonly used as a scavenger in peptide cleavage synthesis . The future directions of 1,2-Ethanedithiol could involve exploring more of its potential applications in various fields of chemistry.

properties

IUPAC Name

ethane-1,2-dithiol
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InChI

InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMPLPIFKRHAAC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CS)S
Source PubChem
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Molecular Formula

C2H6S2
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Related CAS

27515-15-7
Record name 1,2-Ethanedithiol, homopolymer
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DSSTOX Substance ID

DTXSID9052187
Record name Ethane-1,2-dithiol
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Molecular Weight

94.20 g/mol
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Physical Description

Colorless liquid with an unpleasant repulsive odor; [CHEMINFO], Liquid, clear to light green liquid with pungent, nauseating mercaptan odour
Record name 1,2-Ethanedithiol
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Boiling Point

146 °C at 760 mm Hg, 144.00 to 146.00 °C. @ 760.00 mm Hg
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Solubility

Freely soluble in alkalies, Soluble in ethanol, ether, acetone, and benzene; slightly soluble in alkali., Soluble in oxygenated solvents, insoluble in water; miscible in fat
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Density

1.123 at 23.5 °C, 1.123-1.124 (d20/4)
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Vapor Pressure

5.61 [mmHg], 5.61 mm Hg at 25 °C /Extrapolated/
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Product Name

1,2-Ethanedithiol

Color/Form

Liquid

CAS RN

540-63-6
Record name 1,2-Ethanedithiol
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Melting Point

-41.2 °C
Record name 1,2-ETHANEDITHIOL
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Record name 1,2-Ethanedithiol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,300
Citations
TP Osedach, N Zhao, TL Andrew, PR Brown… - Acs Nano, 2012 - ACS Publications
We investigate the bias-stress effect in field-effect transistors (FETs) consisting of 1,2-ethanedithiol-treated PbS quantum dot (QD) films as charge transport layers in a top-gated …
Number of citations: 133 pubs.acs.org
JZ Fan, AD La Croix, Z Yang, E Howard… - Nanoscale, 2019 - pubs.rsc.org
Colloidal quantum dots have garnered significant interest in optoelectronics, particularly in quantum dot solar cells (QDSCs). Here we report QDSCs fabricated using a ligand that is …
Number of citations: 14 pubs.rsc.org
TB Rauchfuss, JS Shu, DM Roundhill - Inorganic Chemistry, 1976 - ACS Publications
Synthesis and chemistry of new nickel, palladium, and platinum complexes of 1,2-ethanedithiol, 1,3-propanedithiol, 1,4-butanedit Page 1 2096 Inorganic Chemistry, Vol. No. Rauchfuss, …
Number of citations: 62 pubs.acs.org
P Zahradník, J Masler, J Leška - Chem. zvesti, 1982 - chemicalpapers.com
The conformations of 2-mercaptoethanol and 1, 2-ethanedithiol were studied by the semiempirical CNDO/2 and PCILO methods. As for 2-mercaptoethanol, there are small energetic …
Number of citations: 4 www.chemicalpapers.com
CCYT JW - Acta dermato-venereologica, 2004 - medicaljournalssweden.se
Contact dermatitis simulating erythema multiforme can be caused by many allergens. The chemical agent 1, 2-ethanedithiol, which serves as a protective group in chemical synthesis, …
Number of citations: 10 medicaljournalssweden.se
M Hayashi, Y Shiro, T Oshima, H Murata - Bulletin of the Chemical …, 1965 - journal.csj.jp
If this substance had a unique molecular form, it would show twenty-four fundamental frequencies. However, as we observed too many spectra for one molecular form and since, …
Number of citations: 54 www.journal.csj.jp
C Ji, M Lu, H Wu, X Zhang, X Shen… - … applied materials & …, 2017 - ACS Publications
The surface organic ligands of the quantum dots (QDs) play important roles in the performance of QD electronic devices. Here, we fabricated low toxic AgIn 5 S 8 /ZnS QDs light-emitting …
Number of citations: 63 pubs.acs.org
SW Joo, SW Han, K Kim - Langmuir, 2000 - ACS Publications
Invoking the fact that surface-enhanced Raman scattering (SERS) is a very sensitive surface-probing technique and that 1,2-ethanedithiol (1,2-EDT) is the simplest alkanedithiol …
Number of citations: 83 pubs.acs.org
AT Khan, S Islam, LH Choudhury, S Ghosh - Tetrahedron letters, 2004 - Elsevier
Various THP and TBS ethers can be unmasked easily to the corresponding hydroxyl compounds in good yields by using a combination of a catalytic amount of nickel(II) chloride …
Number of citations: 32 www.sciencedirect.com
XF Liu - Inorganica Chimica Acta, 2014 - Elsevier
A series of the mononuclear nickel(II) complexes 5–16 with N-substituted bis(diphenylphosphanyl)amine RN(PPh 2 ) 2 has been prepared and structurally characterized. Treatment of …
Number of citations: 2 www.sciencedirect.com

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